Sialyl Lewis X vs. Sialyl Lewis A: A Technical Guide to Structure, Biosynthesis, and Function
Sialyl Lewis X vs. Sialyl Lewis A: A Technical Guide to Structure, Biosynthesis, and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, few structures are as pivotal to cell adhesion, inflammation, and cancer progression as the sialylated Lewis antigens. Among these, Sialyl Lewis X (sLeX) and Sialyl Lewis A (sLeA) are structural isomers that, despite their subtle chemical differences, play remarkably distinct and sometimes overlapping roles in human physiology and pathology. For researchers in oncology and immunology, the ability to distinguish between these two tetrasaccharides is not merely an academic exercise; it is fundamental to the development of targeted diagnostics and therapeutics.
This guide provides a comprehensive technical analysis of sLeX and sLeA, moving from their core structural distinctions to their divergent biosynthetic pathways, functional roles in selectin-mediated adhesion, and clinical applications. We will explore the causality behind their synthesis and function and provide validated experimental frameworks for their detection and analysis, empowering researchers to navigate the complexities of these critical biomarkers.
Part 1: The Core Structural Distinction: A Tale of Two Linkages
At a fundamental level, both sLeX and sLeA are tetrasaccharides composed of the same four monosaccharide units: N-acetylneuraminic acid (sialic acid), Galactose (Gal), Fucose (Fuc), and N-acetylglucosamine (GlcNAc). The critical difference—the feature that defines their distinct identities and biological functions—lies in the glycosidic bond between Galactose and GlcNAc, which forms the underlying lactosamine core chain.
-
Sialyl Lewis X (sLeX) , also known as CD15s, is built upon a Type 2 chain (Galβ1-4GlcNAc).[1][2] Its full structure is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc. This structure is the canonical ligand for selectins involved in the inflammatory cascade.[3]
-
Sialyl Lewis A (sLeA) , clinically known as the cancer antigen CA19-9, is built upon a Type 1 chain (Galβ1-3GlcNAc).[1][4][5] Its full structure is Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc. The fucose is attached via an α1-4 linkage, a key distinction from the α1-3 linkage in sLeX.[1][5]
These seemingly minor differences in linkage have profound implications for the three-dimensional shape of the glycan, which in turn dictates enzyme specificity during biosynthesis and receptor affinity during cell-cell interactions.
| Feature | Sialyl Lewis X (sLeX) | Sialyl Lewis A (sLeA) |
| Systematic Name | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc |
| Core Chain | Type 2 (Galβ1-4 GlcNAc) | Type 1 (Galβ1-3 GlcNAc) |
| Fucose Linkage | α1-3 to GlcNAc | α1-4 to GlcNAc |
| Primary Carrier | Glycoproteins (N- and O-glycans), Glycolipids | Glycoproteins (Mucins), Glycolipids |
| Synonyms | CD15s, SSEA-1 | CA19-9 |
Part 2: Divergent Biosynthesis: The Enzymatic Basis of Isomer Specificity
The expression of sLeX or sLeA on the cell surface is not random; it is the highly regulated result of competing glycosyltransferase activities within the Golgi apparatus. The synthesis of each isomer begins with a different precursor chain, dictating which enzymes can complete the structure.
The Sialyl Lewis X Pathway (Type 2 Chain) The biosynthesis of sLeX typically occurs on N-glycans or Core 2 O-glycans and is initiated from a Type 2 (Galβ1-4GlcNAc) precursor.[6][7] The process involves two key enzymatic steps:
-
Sialylation: An α2,3-sialyltransferase, such as ST3GAL3, ST3GAL4, or ST3GAL6, adds N-acetylneuraminic acid to the terminal galactose residue.[2][3]
-
Fucosylation: An α1,3-fucosyltransferase, such as FUT3, FUT5, FUT6, or FUT7, adds a fucose residue to the GlcNAc.[2][3] The expression of these specific FUTs is often tissue- and cell-type dependent.
The Sialyl Lewis A Pathway (Type 1 Chain) The biosynthesis of sLeA occurs on Type 1 (Galβ1-3GlcNAc) chains, which are commonly found on O-glycans (like mucins) and glycolipids.[6][8]
-
Galactosylation: The Type 1 chain itself is synthesized by a β1,3-galactosyltransferase (e.g., B3GALT5).[6][8]
-
Sialylation: An α2,3-sialyltransferase, primarily ST3GAL3, adds the sialic acid.[6]
-
Fucosylation: An α1,4-fucosyltransferase, FUT3 (also known as the Lewis enzyme), adds the fucose residue.[6] FUT3 is unique in that it possesses both α1,3- and α1,4-fucosyltransferase activity, allowing it to participate in the synthesis of both sLeX and sLeA.
Caption: Biosynthetic pathways of Sialyl Lewis X and Sialyl Lewis A.
Part 3: Functional Divergence in Cell Adhesion
The primary biological function of sLeX and sLeA is to act as ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[9] This interaction is the critical first step in a cascade that allows cells to "roll" along the vascular endothelium before arresting and extravasating into tissue.
-
Role in Inflammation: sLeX is the quintessential selectin ligand in the immune system.[3] It is constitutively expressed on neutrophils and monocytes and is rapidly induced on activated T-cells.[3] The interaction between leukocyte sLeX and E/P-selectin on inflamed endothelial cells is the cornerstone of immune cell trafficking to sites of injury or infection.[10]
-
Role in Cancer Metastasis: While sLeA expression is limited in most normal tissues, it is highly upregulated in many adenocarcinomas, such as those of the pancreas, colon, and stomach.[11] Tumor cells exploit this by expressing sLeA and/or sLeX on their surface, effectively mimicking leukocytes.[11][12] This "glycan mimicry" allows circulating tumor cells (CTCs) to bind to E-selectin on the endothelium of distant organs, facilitating the crucial adhesion step of the metastatic cascade.[12][13] Both antigens are therefore strongly implicated in promoting hematogenous metastasis.[12]
Caption: sLeA/sLeX on tumor cells mediate adhesion to E-selectin.
Part 4: Clinical Significance and Diagnostic Utility
The differential expression of sLeA and sLeX in normal versus pathological states makes them valuable clinical biomarkers.
| Antigen | Clinical Significance | Key Considerations & Limitations |
| Sialyl Lewis A (CA19-9) | Primary Tumor Marker for Pancreatic Cancer: Used for diagnosis in symptomatic patients, monitoring disease progression/recurrence, and assessing response to therapy.[4][14] Also elevated in other GI cancers (e.g., colorectal, gastric).[15] | Lewis Antigen Negative: Approximately 10% of the Caucasian population have a Lewis-negative blood type and cannot synthesize CA19-9, leading to false-negative results.[4][16] False Positives: Elevated levels can occur in benign conditions like pancreatitis, cirrhosis, and bile duct obstruction.[4][14] |
| Sialyl Lewis X (CD15s) | Prognostic Marker: Overexpression on tumor cells is associated with increased metastatic potential and poor prognosis in several cancers, including breast, colon, and lung cancer.[3][17] Inflammatory Marker: Expression is upregulated on leukocytes during inflammation.[3] | Not used as a standalone diagnostic serum marker like CA19-9. Its utility is primarily in tissue-based analysis (e.g., IHC) for prognosis and in research to understand metastatic mechanisms. |
Part 5: Methodologies for Detection and Analysis
Accurate detection requires highly specific reagents and validated protocols. The choice of methodology depends on the research question, distinguishing between cell surface expression, presence in tissue, or quantification in serum.
Protocol 1: Immunohistochemistry (IHC) for sLeA (CA19-9) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol is designed to visualize the localization of sLeA within the tumor microenvironment.
-
Principle: A specific primary antibody binds to the sLeA antigen in the tissue. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds the primary antibody. Addition of a chromogenic substrate results in a colored precipitate at the antigen site.
-
Methodology:
-
Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to water. Causality: This removes the paraffin wax, allowing aqueous reagents to access the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Causality: Formalin fixation creates protein cross-links that can mask the sLeA epitope. HIER uses heat and pH to break these cross-links, "unmasking" the antigen for antibody binding. This step is absolutely critical for a valid signal.
-
Blocking: Incubate sections with a protein block (e.g., 3% BSA or commercial blocking solution) for 60 minutes to prevent non-specific antibody binding. Causality: This saturates non-specific protein binding sites in the tissue, reducing background noise.
-
Primary Antibody Incubation: Incubate with a validated anti-sLeA monoclonal antibody (e.g., clone 121SLE) at an optimized dilution overnight at 4°C. Trustworthiness: Use an antibody with proven specificity for sLeA over sLeX. Run a titration series to determine the optimal concentration.
-
Detection: Apply an HRP-conjugated secondary antibody for 60 minutes, followed by incubation with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate develops.
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount.
-
Controls:
-
Positive Control: A known sLeA-positive tissue (e.g., pancreatic adenocarcinoma).[15]
-
Negative Control: Omit the primary antibody to check for non-specific secondary antibody binding.
-
-
Protocol 2: Flow Cytometry for Cell Surface sLeX (CD15s) on Cancer Cells
This protocol quantifies the percentage of sLeX-positive cells and the intensity of expression on a single-cell level.
-
Principle: Cells in suspension are incubated with a fluorescently-labeled antibody specific for sLeX. A flow cytometer then passes the cells single-file through a laser, and detectors measure the fluorescence emitted from each cell.
-
Methodology:
-
Cell Preparation: Harvest cultured cells using a gentle, non-enzymatic dissociation buffer or collect leukocytes from whole blood. Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in FACS buffer (PBS + 2% FBS). Causality: A single-cell suspension is essential to prevent clogging the cytometer and to ensure accurate single-cell analysis.
-
Fc Receptor Blocking (for immune cells): If using immune cells, incubate with an Fc block (e.g., purified anti-CD16/32) for 10 minutes to prevent non-specific antibody binding to Fc receptors.
-
Antibody Staining: Add a fluorescently-conjugated anti-sLeX (anti-CD15s) antibody at a pre-determined optimal concentration. Incubate for 30 minutes at 4°C in the dark. Causality: Incubation at 4°C prevents antibody-induced internalization of the antigen, ensuring measurement reflects true surface expression.
-
Wash: Wash cells twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Controls & Gating:
-
Unstained Control: To set baseline fluorescence.
-
Isotype Control: A fluorescently-labeled antibody of the same isotype but irrelevant specificity. This is crucial to set a gate for positive staining and account for non-specific binding.
-
Gate on the live, single-cell population using forward and side scatter (FSC/SSC) before analyzing fluorescence.
-
-
Conclusion
Sialyl Lewis X and Sialyl Lewis A represent a fascinating case of structural isomerism leading to profound functional divergence. While sLeX is a cornerstone of physiological leukocyte trafficking, both antigens are co-opted by cancer cells in a process of glycan mimicry to facilitate metastasis. For the researcher, understanding their distinct core structures (Type 2 vs. Type 1 chain), the specific glycosyltransferases that govern their synthesis, and their nuanced roles as selectin ligands is paramount. The ability to apply validated, context-appropriate methodologies like IHC and flow cytometry, with a clear understanding of the causality behind each step, is essential for generating reliable data. As the field moves toward glycan-targeted therapies, the precise identification and targeting of these structures will undoubtedly become even more critical in the fight against metastatic disease.
References
-
P. V. V. S. N. S. R. K. Macher BA. Glycobiology of cancer. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. Chapter 46. Available from: [Link]
- Kannagi R. Molecular mechanism for cancer-associated induction of sialyl Lewis X and sialyl Lewis A expression--The Warburg effect revisited. Glycoconj J. 2004;20(5):353-64.
-
Lowe JB. Glycan-dependent cell adhesion in inflammation and cancer. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. Chapter 35. Available from: [Link]
- Nakagoe T, Sawai T, Tsuji T, Jibiki M, Nanashima A, Yamaguchi H, et al. Association of sialyl Lewis(x) and sialyl Lewis(a) expression with clinicopathological factors and prognosis in patients with colorectal cancer.
-
Ballehaninna UK, Chamberlain RS. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal. J Gastrointest Oncol. 2012;3(2):105-19. Available from: [Link]
- Pinho SS, Reis CA. Glycosylation in cancer: mechanisms and clinical implications.
- Marcos-Pinto R, Dinis-Ribeiro M, Carneiro F, Machado JC, Reis CA. Alterations in glycosylation in the multistep process of gastric carcinogenesis.
-
Foxall C, Watson SR, Dowbenko D, Fennie C, Lasky LA, Kiso M, et al. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide. J Cell Biol. 1992;117(4):895-902. Available from: [Link]
-
Holgersson J, Strömberg N, Breimer ME. Glycosyltransferases involved in type 1 chain and Lewis antigen biosynthesis exhibit glycan and core chain specificity. Glycobiology. 2007;17(7):715-28. Available from: [Link]
- Gong E, Hirohashi S, Shimosato Y. Expression of carbohydrate antigen 19-9 and stage-specific embryonic antigen 1 in surgically resected lung carcinomas. An immunohistochemical study. Cancer. 1985;56(8):2233-8.
- Narita T, Funahashi H, Satoh Y, Watanabe T, Go H, Imai T. Sialyl Lewis a antigen as a new predictive and prognostic factor for patients with advanced gastric cancer. Cancer Res. 1998;58(7):1352-7.
-
Ugorski M, Laskowska A. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. Acta Biochim Pol. 2002;49(2):303-11. Available from: [Link]
-
ResearchGate. The structures of the sialyl Lewis A and sialyl Lewis X antigens that are induced by hypoxia/ROS. Available from: [Link]
-
ResearchGate. Biosynthesis pathways of Lewis y and sialyl Lewis x starting from the type II precursor. Available from: [Link]
-
Creative Biolabs. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research. Available from: [Link]
-
Julien S, Ivetic A, Le-Marer N, Ballerini P, Cavelier C, Delannoy P, et al. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers. Cancer Res. 2011;71(24):7683-93. Available from: [Link]
- Dabelsteen E. Cell surface carbohydrates as tumor antigens. APMIS. 1996;104(7-8):457-70.
- Kim JE, Lee KT, Lee JK, Paik SW, Rhee JC, Choi KW. Clinical usefulness of carbohydrate antigen 19-9 as a screening test for pancreatic cancer in an asymptomatic population.
- Vestergaard EM, Hein HO, Meyer H, Ladelund S, Nielsen PE, Andersen I, et al.
-
Marshall KW, Evan G, Lou-Hing J, Patterson J, Hanisch FG, Zhang K. Single-molecule dynamic force spectroscopy of the sialyl Lewis X-selectin interaction. Biophys J. 2009;96(5):1979-88. Available from: [Link]
- Bullard DC, Kunkel EJ, Kubo H, Hicks MJ, Lorenzo I, Doyle NA, et al. Infectious susceptibility and severe deficiency of leukocyte rolling and recruitment in E-selectin and P-selectin double mutant mice. J Exp Med. 1996;183(5):2329-36.
Sources
- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. CA19-9 - Wikipedia [en.wikipedia.org]
- 5. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypersialylation in Cancer: Modulation of Inflammation and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate antigen sialyl Lewis a--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CA19-9/Sialyl Lewis A Antibody (121SLE) (NBP2-45188): Novus Biologicals [novusbio.com]
- 16. The Interplay Between CA19‐9 and the Lewis Blood Group System: Implications for the Diagnosis of Gallbladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
